5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole
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Overview
Description
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromoethynyl group at the 5-position and a methoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole typically involves the introduction of the bromoethynyl group to a pre-formed thiazole ring. One common method is the Sonogashira coupling reaction, which involves the reaction of a thiazole derivative with a bromoethyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The presence of the bromoethynyl group allows for cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethynyl derivative, while oxidation may produce a carbonyl-containing compound.
Scientific Research Applications
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole involves its interaction with specific molecular targets. The bromoethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Bromoethynyl)-2-methoxy-1,3-thiazole
- 5-(2-Bromoethynyl)-4-methoxy-1,2-thiazole
- 5-(2-Bromoethynyl)-3-ethoxy-1,2-thiazole
Uniqueness
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole is unique due to the specific positioning of the bromoethynyl and methoxy groups on the thiazole ring. This unique arrangement can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(2-bromoethynyl)-3-methoxy-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c1-9-6-4-5(2-3-7)10-8-6/h4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIYORIICNVZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C#CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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